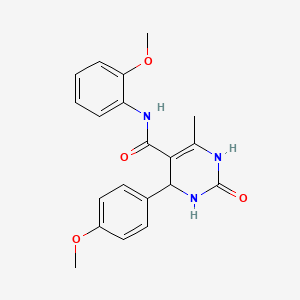
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H23N3O4, with a molecular weight of approximately 381.425 g/mol. The structure includes methoxy groups that are known to enhance biological activity through increased lipophilicity and interaction with biological targets.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted that pyrimidine compounds with specific substitutions can show enhanced activity against various bacterial strains. For instance:
- Compound Efficacy : A derivative similar to our compound was reported to have a minimum inhibitory concentration (MIC) against Staphylococcus aureus of 66 µM, demonstrating its potential as an antibacterial agent .
- Mechanism of Action : The presence of hydrophobic substituents at critical positions on the aromatic rings enhances the interaction with bacterial cell membranes, leading to increased permeability and cell lysis.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cytotoxic Effects : In vitro studies have shown that similar compounds exhibit cytotoxicity against cancer cell lines such as A431 (epidermoid carcinoma) and HCT116 (colon cancer) with IC50 values indicating significant potency .
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| A431 | 44.77 |
| HCT116 | 201.45 |
| BJ-1 (normal) | 92.05 |
This data suggests that while the compound is effective against cancer cells, it also exhibits cytotoxic effects on normal cells, necessitating further research into selectivity and mechanisms.
Antioxidant Activity
Antioxidant properties are crucial in mitigating oxidative stress-related diseases. Research has indicated that pyrimidine derivatives can exhibit significant antioxidant activity:
- DPPH Assay Results : Compounds similar to this compound demonstrated strong radical scavenging abilities in DPPH assays, indicating their potential as antioxidant agents .
Case Studies
- Synthesis and Screening : A study synthesized a series of pyrimidine derivatives and screened them for antibacterial activity. The results showed that compounds with methoxy groups had enhanced antibacterial properties compared to standard drugs like penicillin .
- Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications at specific positions on the pyrimidine ring significantly influence biological activity. This underscores the importance of molecular design in developing effective therapeutic agents .
属性
IUPAC Name |
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-12-17(19(24)22-15-6-4-5-7-16(15)27-3)18(23-20(25)21-12)13-8-10-14(26-2)11-9-13/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPUQXCULVZENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














